

Spectroscopic and Synthetic Profile of (S)-2-Benzylaziridine-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: (S)-2-Benzylaziridine-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for (S)-2-benzylaziridine-2-carboxylate, a valuable chiral building block in organic synthesis and medicinal chemistry. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents and other complex molecular architectures.

Spectroscopic Data

The following tables summarize the key spectroscopic data for a close derivative, ethyl trans-3-benzylaziridine-2-carboxylate. Due to the limited availability of data for the free carboxylic acid, the ethyl ester is presented as a representative example. The electronic environment of the aziridine core is expected to be comparable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Ethyl trans-3-benzylaziridine-2-carboxylate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.35-7.15	m	-	5H, Aromatic protons (C ₆ H ₅)
4.10	q	7.0	2H, -OCH ₂ CH ₃
3.00	d	6.5	1H, Aziridine proton (C3-H)
2.90	d	6.5	2H, Benzyl protons (-CH ₂ Ph)
2.45	t	6.5	1H, Aziridine proton (C2-H)
1.20	t	7.0	3H, -OCH ₂ CH ₃

Table 2: ¹³C NMR Spectroscopic Data for Ethyl trans-3-benzylaziridine-2-carboxylate

Chemical Shift (δ) ppm	Assignment
171.5	C=O (Ester)
138.0	Aromatic C (quaternary)
128.8	Aromatic CH
128.5	Aromatic CH
126.5	Aromatic CH
61.0	-OCH ₂ CH ₃
40.5	Aziridine C2
38.5	Aziridine C3
38.0	-CH ₂ Ph
14.2	-OCH ₂ CH ₃

Note: The ^{13}C NMR data is predicted based on analogous structures and common chemical shift ranges. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Ethyl trans-3-benzylaziridine-2-carboxylate^[1]

Wavenumber (cm^{-1})	Intensity	Assignment
3290	Medium	N-H stretch
3085, 3060, 3030	Weak	Aromatic C-H stretch
2980, 2930, 2910	Medium	Aliphatic C-H stretch
1725	Strong	C=O stretch (Ester)
1605, 1495, 1455	Medium to Weak	Aromatic C=C stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Ethyl 1-benzylaziridine-2-carboxylate

m/z	Interpretation
205.25	$[\text{M}]^+$ (Molecular Ion)

Note: The mass spectrometry data corresponds to the molecular weight of Ethyl 1-benzylaziridine-2-carboxylate ($\text{C}_{12}\text{H}_{15}\text{NO}_2$).^[2]

Experimental Protocols

The synthesis of (S)-2-benzylaziridine-2-carboxylates can be achieved through various synthetic routes. A common and effective method involves the cyclization of a corresponding β -amino alcohol derivative. The following is a detailed protocol for the synthesis of a closely related analog, ethyl trans-3-benzylaziridine-2-carboxylate, adapted from the literature.^[1]

Synthesis of Ethyl trans-3-benzylaziridine-2-carboxylate

This synthesis proceeds via the formation of an intermediate azido alcohol, followed by cyclization.

Step 1: Synthesis of Ethyl 2-azido-3-hydroxy-4-phenylbutanoate

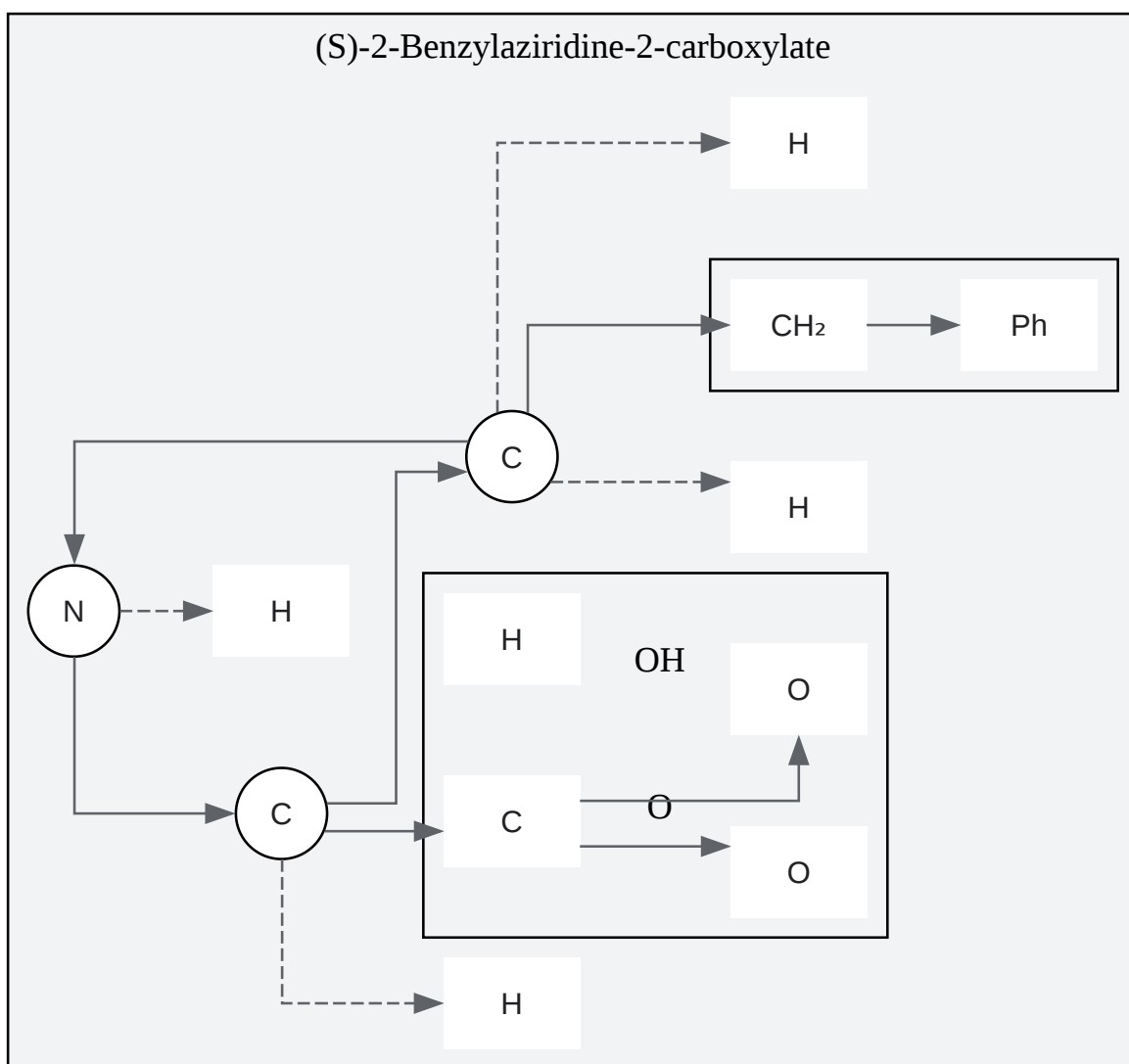
- To a solution of ethyl trans-3-phenyloxirane-2-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol/water), add sodium azide (NaN_3 , 1.5 eq) and ammonium chloride (NH_4Cl , 1.2 eq).
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azido alcohol.
- Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to Ethyl trans-3-benzylaziridine-2-carboxylate

- Dissolve the purified azido alcohol (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or methanol).
- Add triphenylphosphine (PPh_3 , 1.2 eq) portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas and TLC analysis.
- After completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ethyl trans-3-benzylaziridine-2-carboxylate as a yellow oil.^[1]

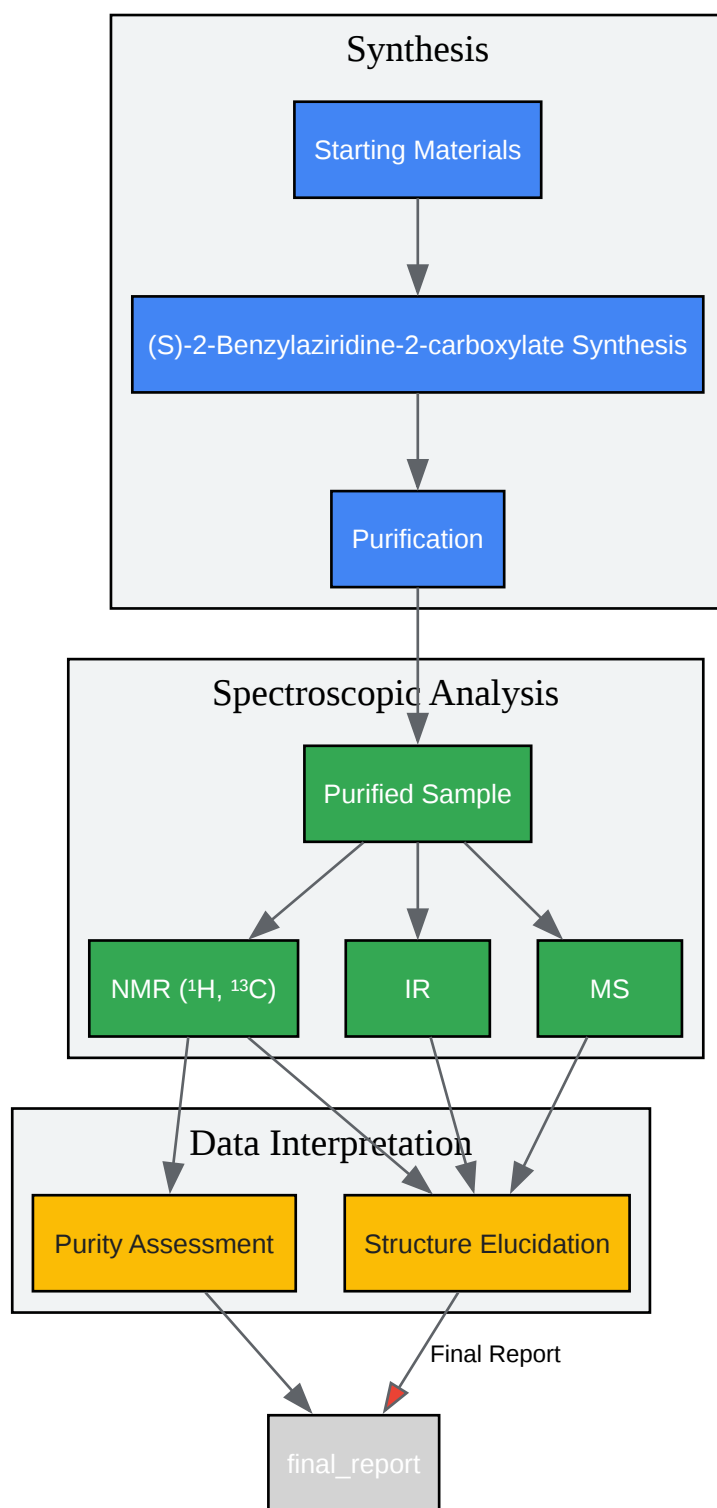
Visualizations

The following diagrams illustrate the key molecular structure and a general workflow for the spectroscopic analysis of (S)-2-benzylaziridine-2-carboxylate.



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Caption: Molecular structure of (S)-2-Benzylaziridine-2-carboxylate.



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Caption: General workflow for synthesis and spectroscopic analysis.

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References

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